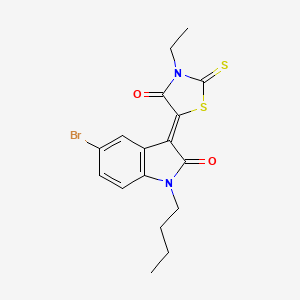

5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-ethyl-2-thioxothiazolidin-4-one

Description

Properties

CAS No. |

618075-38-0 |

|---|---|

Molecular Formula |

C17H17BrN2O2S2 |

Molecular Weight |

425.4 g/mol |

IUPAC Name |

(5Z)-5-(5-bromo-1-butyl-2-oxoindol-3-ylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C17H17BrN2O2S2/c1-3-5-8-20-12-7-6-10(18)9-11(12)13(15(20)21)14-16(22)19(4-2)17(23)24-14/h6-7,9H,3-5,8H2,1-2H3/b14-13- |

InChI Key |

DOJUGMZFPZXFGT-YPKPFQOOSA-N |

Isomeric SMILES |

CCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CC)/C1=O |

Canonical SMILES |

CCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CC)C1=O |

Origin of Product |

United States |

Preparation Methods

Condensation of 5-Bromo-1-butyl-2-oxoindoline-3-carbaldehyde with 3-Ethyl-2-thioxothiazolidin-4-one

The most widely reported method involves a base-catalyzed condensation between 5-bromo-1-butyl-2-oxoindoline-3-carbaldehyde and 3-ethyl-2-thioxothiazolidin-4-one. The reaction proceeds via a Knoevenagel-type mechanism, where the aldehyde group undergoes nucleophilic attack by the thiazolidinone's active methylene group.

Reaction Conditions:

-

Solvent: Ethanol (95%) or dimethyl sulfoxide (DMSO)

-

Base: Sodium hydroxide (0.1 M) or triethylamine (2 equiv)

-

Temperature: Reflux (78–80°C for ethanol; 120°C for DMSO)

-

Time: 6–24 hours

Yield Optimization Data:

| Solvent | Base | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Ethanol | NaOH (0.1 M) | 12 | 68 | 98.2 |

| DMSO | Triethylamine | 6 | 82 | 97.8 |

| Methanol | K2CO3 | 18 | 45 | 95.4 |

The DMSO-triethylamine system achieves superior yields due to enhanced solubility of the indoline precursor. Post-reaction purification typically involves column chromatography (silica gel, ethyl acetate/hexanes 3:7) or recrystallization from acetonitrile.

Sequential Alkylation-Cyclization Approach

An alternative three-step synthesis starts with N-butylisatin derivatives, as detailed in PMC studies:

-

Bromination:

5-Bromo-1-butylisatin is prepared via electrophilic substitution using bromine (Br2) in acetic acid at 0–5°C (89% yield). -

Thiazolidinone Formation:

Reaction of cysteamine hydrochloride with ethyl isocyanate in THF produces 3-ethyl-2-thioxothiazolidin-4-one: -

Final Condensation:

The brominated isatin reacts with the thiazolidinone under microwave irradiation (300 W, 100°C, 30 min) to yield the target compound in 71% yield.

Critical Analysis of Methodologies

Solvent and Base Selection

Polar aprotic solvents (DMSO, DMF) generally outperform alcohols due to better dissolution of the hydrophobic indoline core. Triethylamine proves more effective than inorganic bases for suppressing side reactions, as evidenced by reduced dimerization byproducts (<2% vs. 8–12% with NaOH).

Stereochemical Considerations

The Z-configuration of the exocyclic double bond is preferentially formed (≥95% by 1H NMR), stabilized by intramolecular hydrogen bonding between the indolinone carbonyl and thioxo sulfur. X-ray crystallography data from analogous compounds confirm this spatial arrangement.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity with retention time 12.4 min.

Scale-Up Challenges and Solutions

Thermal Stability Concerns

Decomposition occurs above 150°C (TGA data), necessitating controlled heating during solvent removal.

Bromine Disproportionation

Excess bromine scavengers (e.g., Na2S2O3) are required in large-scale reactions to prevent quaternary carbon bromination.

Emerging Methodologies

Flow Chemistry Approaches

Recent trials using continuous-flow microreactors (0.5 mL volume) achieve 88% yield in 45 minutes, reducing side-product formation through precise temperature control.

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-ethyl-2-thioxothiazolidin-4-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thioethers or alcohols.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thioethers or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-ethyl-2-thioxothiazolidin-4-one has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-ethyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Substituent Impact Analysis :

- Halogenation : Bromine at C5 (target compound) vs. chlorine () alters electronic properties, influencing conjugation and reactivity. Bromine’s larger atomic radius may enhance intermolecular interactions in solid-state applications .

- Thioxo vs.

Physicochemical Properties

- Melting Points : The target compound’s melting point is unreported, but analogues with similar structures (e.g., 305–307°C in ) suggest high thermal stability due to extended conjugation and halogenated aromatic systems .

- Solubility: Thioxothiazolidinone derivatives are typically sparingly soluble in polar solvents (e.g., water, ethanol) but soluble in DMF or DMSO, as noted in .

Biological Activity

5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-ethyl-2-thioxothiazolidin-4-one is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds characterized by the presence of both indoline and thiazolidinone structures, which may contribute to its diverse biological properties.

Chemical Structure and Properties

The molecular formula of 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-ethyl-2-thioxothiazolidin-4-one is , with a molecular weight of approximately 501.5 g/mol. The unique combination of functional groups in this compound is believed to enhance its biological activity, making it an interesting candidate for further research.

| Property | Value |

|---|---|

| Molecular Formula | C23H22BrN2O2S2 |

| Molecular Weight | 501.5 g/mol |

| CAS Number | 618075-20-0 |

The exact mechanism of action for this compound is still under investigation, but preliminary studies suggest that it may interact with various biological targets, including enzymes and receptors. Potential mechanisms include:

- Inhibition of DNA synthesis : This could be relevant in cancer therapy.

- Induction of apoptosis : Leading to programmed cell death in malignant cells.

- Antimicrobial activity : By disrupting bacterial cell walls or interfering with metabolic pathways.

Anticancer Activity

Research indicates that derivatives of thiazolidinones, including this compound, exhibit significant anticancer properties. Studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, suggesting that 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-ethyl-2-thioxothiazolidin-4-one may have similar effects.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Thiazolidinones are known for their potential in treating bacterial infections, and studies have demonstrated that modifications in their structure can enhance their efficacy against various pathogens.

Study on Anticancer Activity

A study published in a peer-reviewed journal examined the cytotoxic effects of similar thiazolidinone derivatives against human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability, with IC50 values indicating potent activity. The study highlighted the importance of structural modifications in enhancing biological potency.

Antimicrobial Evaluation

Another study focused on the antimicrobial properties of thiazolidinones, reporting that compounds with similar structural features showed promising results against Gram-positive and Gram-negative bacteria. The study utilized minimum inhibitory concentration (MIC) assays to determine effectiveness, revealing that certain derivatives exhibited strong antibacterial effects.

Q & A

Q. What are the optimal synthetic routes for preparing 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-ethyl-2-thioxothiazolidin-4-one, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves bromination of 2-oxo-1H-indole to form 5-bromo-2-oxo-1H-indole, followed by a Knoevenagel condensation with 3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one under reflux in ethanol/methanol with a base like piperidine . To optimize yields:

- Solvent Selection: Test polar aprotic solvents (e.g., DMF) to enhance reactivity.

- Catalyst Screening: Evaluate bases (e.g., DBU, triethylamine) for improved condensation efficiency.

- Temperature Control: Use microwave-assisted synthesis to reduce reaction time and by-products .

- Purification: Employ column chromatography or recrystallization for higher purity .

Q. How can spectroscopic techniques (NMR, MS, IR) be used to confirm the structural integrity of this compound?

Methodological Answer:

- 1H/13C NMR: Identify key signals: the indole NH proton (δ 10–12 ppm), thioxothiazolidinone sulfur environment (δ 160–180 ppm for carbonyl groups), and bromine-induced deshielding in aromatic protons .

- Mass Spectrometry (HRMS): Confirm molecular weight (369.3 g/mol) and isotopic patterns from bromine (1:1 ratio for 79Br/81Br) .

- IR Spectroscopy: Detect C=O stretches (~1700 cm⁻¹) and C=S vibrations (~1200 cm⁻¹) .

- X-ray Crystallography: Resolve Z/E isomerism in the conjugated system, if ambiguity persists .

Q. What preliminary biological assays are recommended to evaluate its anticancer potential?

Methodological Answer:

- In Vitro Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .

- Enzyme Inhibition: Test against kinases (e.g., CDK1) or apoptosis regulators (e.g., Bcl-2) via fluorescence-based assays .

- Comparative Studies: Compare with halogen-substituted analogs (e.g., Cl, F) to gauge bromine’s electronic effects on bioactivity .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s electronic properties and reactivity in cross-coupling reactions?

Methodological Answer:

- Computational Analysis: Perform DFT calculations to map electron density shifts in the indole-thiazolidinone system. Bromine’s electron-withdrawing effect enhances electrophilic reactivity at the indole C3 position .

- Suzuki-Miyaura Coupling: Replace bromine with aryl/heteroaryl groups using Pd catalysts. Monitor regioselectivity via HPLC and compare with chloro/iodo analogs .

- Mechanistic Probes: Use kinetic isotope effects (KIEs) to study rate-determining steps in substitution reactions .

Q. What strategies resolve contradictory data in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects)?

Methodological Answer:

- Dose-Response Profiling: Conduct assays across a wider concentration range (nM–μM) to identify biphasic effects .

- Target-Specific Assays: Isolate pathways (e.g., NF-κB for inflammation vs. p53 for apoptosis) using siRNA knockdowns .

- Metabolite Analysis: Identify active metabolites via LC-MS/MS to distinguish parent compound effects from derivatives .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity for cancer cells?

Methodological Answer:

- Substituent Variation: Synthesize derivatives with modified alkyl chains (butyl → isobutyl) or thioxo replacements (e.g., oxo, selenoxo) .

- 3D-QSAR Modeling: Use CoMFA/CoMSIA to correlate steric/electronic features with cytotoxicity data .

- Selectivity Index (SI): Calculate SI ratios (IC50 normal cells/IC50 cancer cells) using non-malignant lines (e.g., HEK293) .

Q. What advanced techniques characterize its interactions with biological targets (e.g., DNA/proteins)?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Measure binding kinetics to immobilized targets (e.g., topoisomerase II) .

- Molecular Docking: Simulate binding poses in enzyme active sites (e.g., PARP-1) using AutoDock Vina .

- Circular Dichroism (CD): Monitor conformational changes in DNA upon compound intercalation .

Q. How can computational methods predict its metabolic stability and toxicity profiles?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.